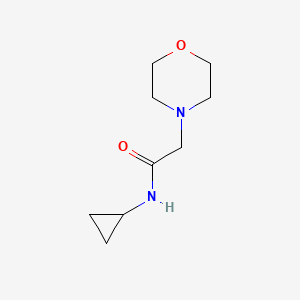

N-cyclopropyl-2-(morpholin-4-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-cyclopropyl-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C9H16N2O2/c12-9(10-8-1-2-8)7-11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12) |

InChI Key |

JHIVNMONXFUHCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Cyclopropylamine and 2-(morpholin-4-yl)acetic acid reaction

Step 1: Cyclopropylamine is reacted with 2-(morpholin-4-yl)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Step 2: The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain N-cyclopropyl-2-(morpholin-4-yl)acetamide.

-

Alternative Method

Step 1: Cyclopropylamine is first protected with a suitable protecting group.

Step 2: The protected amine is then reacted with 2-(morpholin-4-yl)acetyl chloride in the presence of a base.

Step 3: The protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:

Continuous flow reactors: for efficient mixing and reaction control.

Purification systems: such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- N-cyclopropyl-2-(morpholin-4-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

-

Reduction

- Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

-

Substitution

- The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

N-oxide derivatives: from oxidation.

Amine derivatives: from reduction.

Substituted morpholine derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry

Catalysis: N-cyclopropyl-2-(morpholin-4-yl)acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology

Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine

Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders and cancer.

Industry

Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(morpholin-4-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between N-cyclopropyl-2-(morpholin-4-yl)acetamide and selected analogs:

Key Observations :

Physicochemical Properties

Notes:

Pharmacological and Application Insights

Biological Activity

N-Cyclopropyl-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group, a morpholine ring, and an acetamide functional group. The molecular formula is CHNO, with a molecular weight of approximately 196.26 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Provides unique steric properties that may enhance binding interactions with biological targets. |

| Morpholine Ring | Enhances solubility and can improve pharmacokinetic profiles. |

| Acetamide Moiety | Facilitates hydrogen bonding, contributing to the compound's biological activity. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). The compound acts as an inverse agonist at histamine H receptors (HR), which are involved in regulating neurotransmitter release. This interaction can lead to various pharmacological effects, including wake-promoting actions and potential applications in treating sleep disorders .

Biological Activity Studies

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with morpholine structures often exhibit antimicrobial and antiviral properties. This compound has shown potential in inhibiting certain bacterial strains.

- CNS Activity : As an inverse agonist at H receptors, this compound has demonstrated significant effects on wakefulness and sleep patterns in animal models. It was found to decrease rapid-eye-movement (REM) sleep while promoting wakefulness without affecting locomotor activity .

- Pharmacokinetics : Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with adequate oral bioavailability in preclinical models .

Case Study 1: Sleep Disorders

In a study evaluating the wake-promoting effects of various compounds, this compound was administered to orexin-B saporin lesioned rats. Results indicated that the compound significantly increased wakefulness while decreasing REM sleep, supporting its potential as a therapeutic agent for sleep disorders .

Case Study 2: Antimicrobial Screening

A fungicidal screen involving this compound revealed activity against Candida albicans and Aspergillus fumigatus. The compound's effectiveness was noted at low concentrations, indicating its potential as a broad-spectrum antifungal agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropanemethanol | Cyclopropane derivative | Moderate antibacterial activity |

| 2-Morpholinopyridin-4-amines | Morpholine and pyridine rings | Significant anti-tubercular activity |

| N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide | Similar acetamide structure | High affinity for HR |

This compound stands out due to its specific receptor interactions and promising pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.